2-chloro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide
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Overview
Description
2-chloro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of several functional groups, including a chloro group, a thiophene ring, a furan ring, and a benzenesulfonamide moiety
Mechanism of Action
Target of Action
Furan derivatives, which this compound is a part of, have been found to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas .
Mode of Action
It’s worth noting that furan-containing compounds, in general, have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Biochemical Pathways
Furan derivatives have been found to exhibit various biological activities, which suggests that they may affect multiple biochemical pathways .
Pharmacokinetics
A study on similar compounds suggests that they undergo first-phase oxidation reactions in human liver microsomes . The results of the in vitro metabolic stability experiments indicated values of the factor t ½ for similar compounds in the range of 9.1–20.3 min and suggested the hypothetical oxidation of these compounds to sulfenic and subsequently sulfinic acids as metabolites .
Result of Action
Similar compounds have been found to show a high cytotoxic effect in hela cancer cells and exhibited about three times less cytotoxicity against the non-tumor cell line hacat cells . The anti-proliferative effects of similar compounds were associated with their ability to induce apoptosis in HeLa cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene and furan intermediates, followed by their coupling with a benzenesulfonamide derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain high-purity products suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized under specific conditions to form sulfoxides and other oxidized derivatives.
Reduction: The compound can be reduced to form different reduced species, depending on the reducing agents used.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions include oxidized thiophene and furan derivatives, reduced benzenesulfonamide compounds, and various substituted analogs with different functional groups .
Scientific Research Applications
2-chloro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.
Medicine: Due to its potential biological activity, it is investigated for its use in developing new pharmaceuticals, particularly as antimicrobial and anticancer agents.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzenesulfonamide derivatives and heterocyclic compounds containing thiophene and furan rings. Examples include:
- 2-chloro-N-(furan-2-ylmethyl)benzenesulfonamide
- 2-chloro-N-(thiophen-2-ylmethyl)benzenesulfonamide
- N-(5-(thiophen-3-yl)furan-2-yl)methylbenzenesulfonamide .
Uniqueness
What sets 2-chloro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-chloro-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3S2/c16-13-3-1-2-4-15(13)22(18,19)17-9-12-5-6-14(20-12)11-7-8-21-10-11/h1-8,10,17H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQROKHXOBANPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CSC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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